molecular formula C7H13N3O B3235782 1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one CAS No. 1355004-58-8

1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No. B3235782
CAS RN: 1355004-58-8
M. Wt: 155.20
InChI Key: FPHXPEVYGTUARP-UHFFFAOYSA-N
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Description

Imidazo[4,5-c]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine, a similar compound, has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reaction .


Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives is unique and versatile, contributing to their optical behaviors and biological properties .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been involved in various chemical reactions, including carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, 2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine has an average mass of 185.185 Da and a monoisotopic mass of 185.070145 Da .

Mechanism of Action

While the mechanism of action for your specific compound is not available, some imidazo[4,5-b]pyridine derivatives have shown to inhibit microtubule assembly formation in DU-145 .

Future Directions

Imidazo[4,5-c]pyridine derivatives have shown promise in various fields such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Future research could explore these and other applications further.

properties

IUPAC Name

1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-10-6-2-3-8-4-5(6)9-7(10)11/h5-6,8H,2-4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHXPEVYGTUARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCNCC2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
Reactant of Route 2
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
Reactant of Route 3
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
Reactant of Route 4
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
Reactant of Route 5
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
Reactant of Route 6
1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one

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